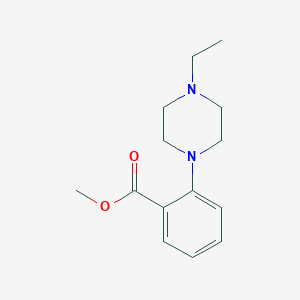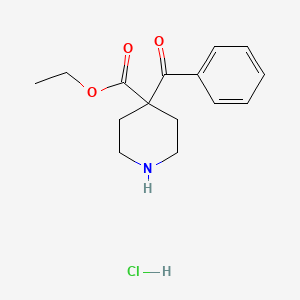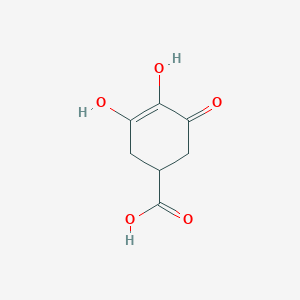
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Descripción general
Descripción
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid, also known as 3-Dehydroshikimic acid, is a chemical compound related to shikimic acid. It is a cyclohexene derivative with two hydroxyl groups and a carboxylic acid group. This compound plays a significant role in the biosynthesis of aromatic amino acids through the shikimate pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid can be synthesized from 3-dehydroquinate through the action of the enzyme 3-dehydroquinate dehydratase. This enzyme catalyzes the dehydration of 3-dehydroquinate to produce 3-dehydroshikimate and water .
Industrial Production Methods
Industrial production of this compound involves the engineering of the shikimic acid pathway in microorganisms. By manipulating the metabolic pathways, large quantities of this compound can be produced efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Shikimate dehydrogenase enzyme, nicotinamide adenine dinucleotide phosphate.
Reduction: Shikimate dehydrogenase enzyme, nicotinamide adenine dinucleotide phosphate.
Major Products
Oxidation: Gallic acid.
Reduction: Shikimic acid.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds.
Medicine: It is a precursor for the synthesis of antiviral drugs such as oseltamivir (Tamiflu).
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid exerts its effects through the shikimate pathway. It is involved in the third step of the chorismate pathway, leading to the biosynthesis of aromatic amino acids. The enzyme 3-dehydroquinate dehydratase catalyzes the cis-dehydration of 3-dehydroquinate to produce 3-dehydroshikimate .
Comparación Con Compuestos Similares
Similar Compounds
Shikimic acid: A related compound in the shikimate pathway.
Gallic acid: Formed from the oxidation of 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid.
3-Dehydroquinate: The precursor in the biosynthesis of this compound.
Uniqueness
This compound is unique due to its role in the shikimate pathway and its ability to be converted into various important compounds such as shikimic acid and gallic acid. Its involvement in the biosynthesis of aromatic amino acids makes it a critical compound in both biological and industrial processes .
Propiedades
IUPAC Name |
3,4-dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3,8,10H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHXCPTLNEEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610085 | |
| Record name | 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184105-29-1 | |
| Record name | 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




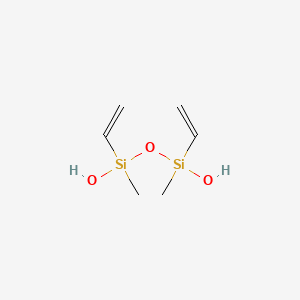
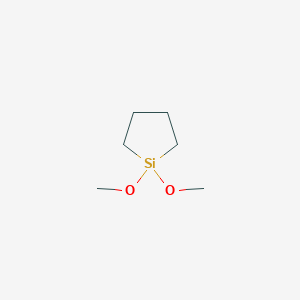
![4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B3048788.png)
![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)
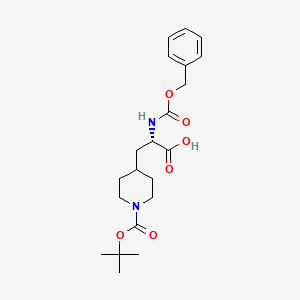
![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)

![6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B3048797.png)
